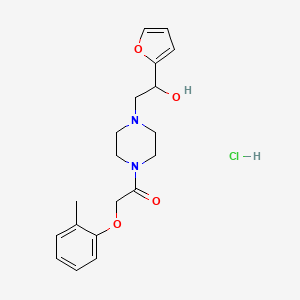

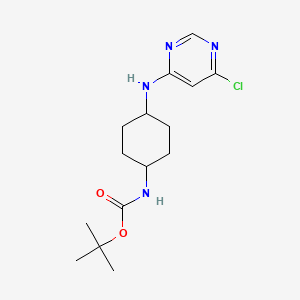

(2,5-Dimethylfuran-3-yl)(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)methanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound seems to be composed of a 2,5-dimethylfuran moiety, a pyrimidine ring, and a pyrrolidine ring. 2,5-Dimethylfuran is a heterocyclic compound with the formula (CH3)2C4H2O . Pyrimidine is a basic aromatic ring structure found in many kinds of natural substances such as nucleotides of DNA and RNA. Pyrrolidine is a cyclic amine whose five-membered ring contains four carbon atoms and one nitrogen atom .

科学的研究の応用

Synthesis and Preclinical Profiling

A study by Chrovian et al. (2018) developed a single pot dipolar cycloaddition reaction/Cope elimination sequence to synthesize P2X7 antagonists, which include compounds structurally related to (2,5-Dimethylfuran-3-yl)(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)methanone. These compounds showed promising receptor occupancy and tolerability in preclinical species, and one of them advanced to phase I clinical trials for mood disorders treatment (Chrovian et al., 2018).

Crystal Structure and DFT Study

Huang et al. (2021) investigated similar compounds through a three-step substitution reaction. They confirmed the structures using various spectroscopic methods and X-ray diffraction, also employing density functional theory (DFT) for molecular structure calculations. These studies provide insights into the physicochemical properties of such compounds (Huang et al., 2021).

Anticonvulsant Agents Design

Malik and Khan (2014) synthesized a series of compounds structurally similar to the chemical , evaluating their anticonvulsant activities. They discovered potent compounds with significant protective indices, indicating potential applications in anticonvulsant therapies (Malik & Khan, 2014).

Broad-Spectrum Antifungal Agent Development

In the context of antifungal therapies, Butters et al. (2001) explored the synthesis of voriconazole, a novel broad-spectrum triazole antifungal agent, which shares a structural similarity with the compound . This research contributes to the understanding of stereochemistry in complex organic syntheses (Butters et al., 2001).

作用機序

Target of Action

Without specific studies, it’s hard to predict the exact targets of this compound. Compounds containing pyrimidine rings are often involved in interactions with nucleic acids and proteins, given the presence of nitrogen and the planar structure of the ring .

Mode of Action

The mode of action would depend on the specific target of the compound. For instance, if the target is a protein, the compound might bind to the active site of the protein and modulate its activity .

Biochemical Pathways

The affected pathways would depend on the specific target and the mode of action of the compound. For instance, if the compound targets an enzyme involved in a specific metabolic pathway, it could potentially affect that pathway .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on various factors including its chemical structure, solubility, stability, and the presence of functional groups. The presence of a pyrrolidine ring might influence the compound’s solubility and stability .

Result of Action

The molecular and cellular effects would depend on the specific target and the mode of action of the compound. For instance, if the compound inhibits a key enzyme, it could lead to a decrease in the production of a specific metabolite .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability .

特性

IUPAC Name |

(2,5-dimethylfuran-3-yl)-[3-(6-ethyl-5-fluoropyrimidin-4-yl)oxypyrrolidin-1-yl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20FN3O3/c1-4-14-15(18)16(20-9-19-14)24-12-5-6-21(8-12)17(22)13-7-10(2)23-11(13)3/h7,9,12H,4-6,8H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQBUCTMNICNGHG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=NC=N1)OC2CCN(C2)C(=O)C3=C(OC(=C3)C)C)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20FN3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-ethoxyphenyl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2364737.png)

![2-({1-[2-(trifluoromethyl)benzoyl]piperidin-4-yl}methyl)-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2364738.png)

![3-(4-chlorophenyl)-2-((2-fluorobenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2364750.png)

![2-[1-(2-hydroxyethyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2364751.png)

![2-[(3-Chlorophenyl)methyl]-4-methyl-6-(2-methylphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2364753.png)

![2-[6-[(4-benzylpiperazin-1-yl)methyl]-4-oxopyran-3-yl]oxy-N-tert-butylacetamide](/img/structure/B2364754.png)

![2-(4-(isopropylthio)phenyl)-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)acetamide](/img/structure/B2364758.png)